

Application Notes and Protocols for the Analysis of Boc-Dap Derivatives

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Compound of Interest

Compound Name: (S,S,R,S,R)-Boc-Dap-NE

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of Boc-Dap (tert-butyloxycarbonyl-diaminopropionic acid) derivatives, essential building blocks in modern peptide synthesis and drug development. The protocols focus on High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Introduction

Boc-Dap derivatives are non-canonical amino acids widely utilized in the synthesis of peptides and other bioactive molecules.^[1] The presence of the Boc protecting group on the α -amino group allows for selective chemical modifications at the β -amino group, making these compounds versatile tools in medicinal chemistry.^[1] They are integral to the development of novel therapeutics, including antibody-drug conjugates (ADCs), where they can be incorporated into linker technologies to enhance stability and efficacy.^{[2][3][4]} Accurate and robust analytical methods are crucial for ensuring the purity and structural integrity of these derivatives and the subsequent products in which they are incorporated.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of Boc-Dap derivatives and peptides containing them. The separation is based on the hydrophobicity of the analytes.

Table 1: HPLC Method Parameters for Purity Analysis of Boc-Dap Derivatives

Parameter	Method 1: HPLC-UV	Method 2: UHPLC-MS
Instrumentation	Standard HPLC system with UV/Vis Detector	UHPLC system coupled to a Mass Spectrometer (e.g., Q-TOF)
Column	C18, 4.6 x 150 mm, 5 μ m particle size	C18, 2.1 x 100 mm, 1.8 μ m particle size
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water	0.1% Formic Acid in Water
Mobile Phase B	0.1% Trifluoroacetic Acid (TFA) in Acetonitrile	0.1% Formic Acid in Acetonitrile
Gradient	5-95% B over 20 minutes	5-95% B over 10 minutes
Flow Rate	1.0 mL/min	0.4 mL/min
Detection	UV at 214 nm and 280 nm	UV at 214 nm and MS detection
Column Temperature	30-40 $^{\circ}$ C	40 $^{\circ}$ C
Injection Volume	10-20 μ L	1-5 μ L

Experimental Protocol: HPLC-UV Purity Assessment

This protocol outlines a standard method for determining the purity of a Boc-Dap derivative or a peptide containing this residue.

1. Objective: To assess the purity of the sample and identify any potential impurities.
2. Materials:

- Boc-Dap derivative sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Trifluoroacetic acid (TFA)
- HPLC system with UV detector
- C18 analytical column (e.g., 4.6 x 150 mm, 5 μ m)

3. Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water. Degas the solution.
 - Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile. Degas the solution.
- Sample Preparation:
 - Accurately weigh approximately 1 mg of the sample.
 - Dissolve the sample in a minimal amount of a suitable solvent (e.g., methanol or a mixture of Mobile Phase A and B) to a final concentration of approximately 0.5-1.0 mg/mL.
- Instrument Setup and Analysis:
 - Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15-20 minutes at a flow rate of 1.0 mL/min.
 - Set the UV detector to monitor at 214 nm (for peptide bonds) and 280 nm (if aromatic residues are present).
 - Inject 10-20 μ L of the prepared sample.
 - Run the gradient as specified in Table 1 (Method 1).

- Data Analysis:
 - Integrate the peaks in the resulting chromatogram.
 - Calculate the purity of the main peak as a percentage of the total peak area.
 - Report the retention time of the main peak and the percentage of any observed impurities.

Table 2: Example Retention Times for Boc-Dap Derivatives in RP-HPLC

Compound	Column	Mobile Phase System	Approximate Retention Time (min)
Boc-Dap-OH	C18	Gradient of 0.1% TFA in water/acetonitrile	~8.2
Boc-L-Dap(N ₃)-OH·CHA	C18	Gradient of 0.1% TFA in water/acetonitrile	~12.3

Note: Retention times are highly dependent on the specific HPLC system, column, and exact gradient conditions and should be used as a general guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for the structural confirmation of Boc-Dap derivatives and for monitoring their incorporation into larger molecules. Both ¹H and ¹³C NMR are employed for a comprehensive analysis.

Experimental Protocol: ¹H and ¹³C NMR Analysis

1. Objective: To confirm the chemical structure of the Boc-Dap derivative.
2. Materials:
 - Boc-Dap derivative sample (5-10 mg for ¹H, 15-25 mg for ¹³C)

- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , D_2O)
- NMR spectrometer (300 MHz or higher recommended)
- NMR tubes

3. Procedure:

- Sample Preparation:
 - Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.
- Instrument Setup and Data Acquisition:
 - Tune and shim the spectrometer to the sample.
 - For ^1H NMR:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, 16-64 scans.
 - For ^{13}C NMR:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, 1024 or more scans depending on sample concentration.
- Data Analysis:
 - Process the spectra (Fourier transform, phase correction, and baseline correction).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

- Assign the chemical shifts of the protons and carbons to the corresponding atoms in the molecular structure. Compare observed shifts with expected values.

Table 3: Typical ^1H and ^{13}C NMR Chemical Shift Ranges for Boc-Dap Derivatives

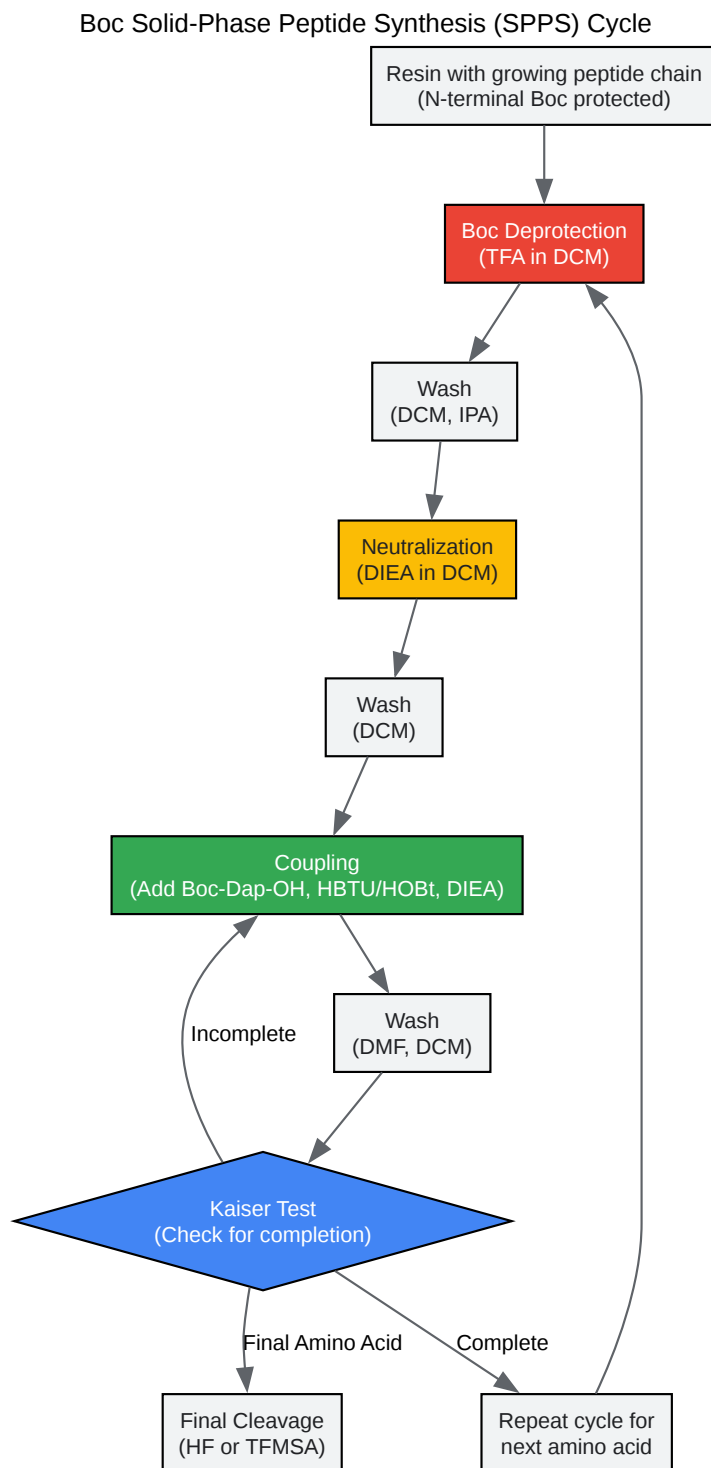
Functional Group	Atom	Typical ^1H Chemical Shift (ppm)	Typical ^{13}C Chemical Shift (ppm)
Boc Group	$-\text{C}(\text{CH}_3)_3$	~1.45 (s, 9H)	~28.3
$-\text{C}(\text{CH}_3)_3$	-	~80.0	
$-\text{C}=\text{O}$	-	~155.5	
Dap Backbone	$\alpha\text{-CH}$	~4.0-4.5 (m, 1H)	~53.0-55.0
$\beta\text{-CH}_2$	~3.0-3.8 (m, 2H)	~40.0-45.0	
$-\text{COOH}$	~10-12 (br s, 1H) or not observed	~170-175	
Amine Protons	$\alpha\text{-NH}$ (Boc)	~5.0-7.0 (d or br, 1H)	-
$\beta\text{-NH}_2$	Variable, often broad	-	

Note: Chemical shifts are dependent on the solvent, concentration, and specific structure of the derivative. The values provided are approximate ranges.^[5]

Visualizations: Workflows and Mechanisms

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general cycle for incorporating a Boc-Dap-OH amino acid into a growing peptide chain on a solid support.



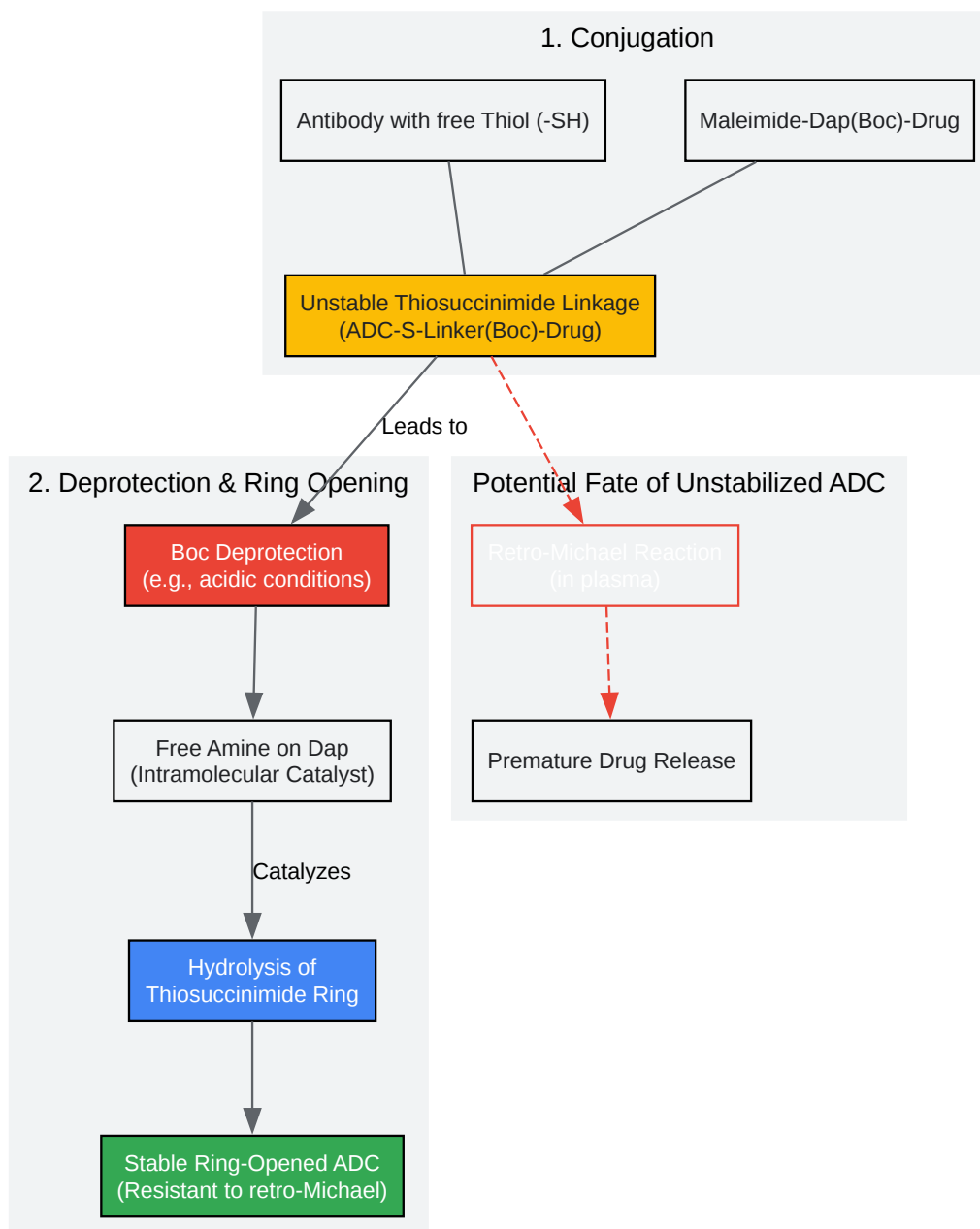
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Caption: A typical workflow for Boc solid-phase peptide synthesis (SPPS).

Mechanism of Self-Hydrolyzing Maleimide Linker in ADCs

Boc-Dap derivatives are often used in "self-hydrolyzing" maleimide linkers for ADCs. The diaminopropionic acid (Dap) residue provides an amino group that, after Boc deprotection, catalyzes the hydrolysis of the thiosuccinimide ring, leading to a more stable ADC.^{[1][3][4]}

ADC Stabilization via Self-Hydrolyzing Maleimide-Dap Linker

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